molecular formula C14H14O2 B1201251 meso-Hydrobenzoin CAS No. 579-43-1

meso-Hydrobenzoin

Cat. No.: B1201251
CAS No.: 579-43-1
M. Wt: 214.26 g/mol
InChI Key: IHPDTPWNFBQHEB-OKILXGFUSA-N
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Description

meso-Hydrobenzoin: is a chemical compound with the molecular formula C14H14O2. It is also known as meso-1,2-Diphenyl-1,2-ethanediol. This compound is characterized by its two phenyl groups attached to a central ethane backbone, with hydroxyl groups on each carbon of the ethane. It is a meso compound, meaning it has multiple chiral centers but is optically inactive due to its internal symmetry .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but the reduction of benzil using sodium borohydride is a common laboratory method that could be scaled up for industrial purposes.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Applications

Chiral Building Block in Organic Synthesis

  • meso-Hydrobenzoin serves as a chiral building block for the synthesis of various organic compounds. Its ability to participate in reactions that require chirality makes it valuable in the development of pharmaceuticals and agrochemicals. It is often used in asymmetric synthesis processes to produce enantiomerically enriched compounds.

Reagent in Reactions

  • The compound is utilized as a reagent in several organic reactions, including reductions and desymmetrization processes. For instance, it can be used with chiral phosphine catalysts to facilitate the synthesis of other chiral compounds.

Biological Applications

Enzyme-Catalyzed Reactions

  • In biological studies, this compound is employed as a model compound for investigating enzyme-catalyzed reactions. Its structural properties allow researchers to study stereochemistry and enzyme specificity effectively.

Interaction with Muscarinic Acetylcholine Receptors

  • Recent studies have demonstrated that this compound and its derivatives exhibit significant binding affinity for muscarinic acetylcholine receptor subtypes, particularly subtype M1. This interaction suggests potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's disease .

Medical Applications

Intermediate in Pharmaceutical Synthesis

  • Although not directly used as a drug, this compound acts as an intermediate in synthesizing pharmaceutical compounds. Its derivatives are being explored for their potential therapeutic effects due to their interactions with biological targets.

Industrial Applications

Production of Fine Chemicals

  • In industrial settings, this compound is utilized in producing fine chemicals and serves as a precursor for various organic compounds. Its stability and reactivity make it suitable for large-scale chemical manufacturing processes.

Case Study 1: Hydrobenzoin Esters

A study evaluated various hydrobenzoin esters' binding affinity to muscarinic acetylcholine receptors. The results indicated that certain esters showed high selectivity for M1 receptors, highlighting their potential use as therapeutic agents. The stereochemistry of these compounds significantly influenced their binding affinity and pharmacokinetic properties.

Case Study 2: Green Chemistry Education

In educational settings, this compound has been used to teach green chemistry principles. An undergraduate project demonstrated the aerobic oxidative cleavage of this compound to benzaldehyde using eco-friendly catalysts, showcasing its practical application in sustainable chemistry practices.

Synthesis and Characterization

The synthesis of this compound can be achieved through various methods, including enzymatic reduction and chemical synthesis. A notable method involves using the biocatalyst Talaromyces flavus under specific pH conditions to yield high enantiomeric excess.

Table 1: Synthesis Conditions for this compound

CatalystpHTime (h)Yield (%)Enantiomeric Excess (%)
Talaromyces flavus5.014430>99
Talaromyces flavus7.026450>99

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its meso configuration, which makes it optically inactive despite having multiple chiral centers. This property distinguishes it from its enantiomers, (+)-hydrobenzoin and (-)-hydrobenzoin, which are optically active .

Biological Activity

meso-Hydrobenzoin, a diol derived from benzoin, exhibits significant biological activities that have garnered attention in both medicinal chemistry and biocatalysis. This compound is particularly noted for its role in the synthesis of pharmaceuticals and its potential as a therapeutic agent due to its interaction with muscarinic acetylcholine receptors (mAChRs). This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Characterization

The synthesis of this compound can be achieved through various methods, including enzymatic reduction and chemical synthesis. A notable method involves the use of the biocatalyst Talaromyces flavus, which exhibits pH-dependent selectivity for converting benzil to either benzoin or hydrobenzoin. At pH 7.0, this system yields this compound with high enantiomeric excess (ee) .

Table 1: Synthesis Conditions for this compound

CatalystpHTime (h)Yield (%)Enantiomeric Excess (%)
Talaromyces flavus5.014430>99
Talaromyces flavus7.026450>99

Interaction with Muscarinic Acetylcholine Receptors

Recent studies have demonstrated that this compound and its derivatives exhibit significant binding affinity for mAChR subtypes, particularly subtype M1. A competitive radioligand binding assay revealed that certain hydrobenzoin esters show a high degree of selectivity for M1 over other subtypes, indicating their potential as therapeutic agents in treating conditions like Alzheimer's disease .

Case Study: Hydrobenzoin Esters

In a study evaluating various hydrobenzoin esters, it was found that these compounds not only bind effectively to mAChRs but also exhibit favorable pharmacokinetic properties. The stereochemistry of these compounds plays a crucial role in their binding affinity and selectivity. For instance, the (R,R)-isomer demonstrated superior M1 affinity compared to its (S,S)-counterpart . This highlights the importance of molecular structure in drug design.

The mechanism by which this compound interacts with mAChRs involves competitive inhibition at the receptor sites. Molecular docking studies suggest that the hydrobenzoin scaffold allows for effective interaction with key amino acid residues within the receptor binding pocket, facilitating selective receptor modulation .

Environmental and Educational Applications

Beyond its biological implications, this compound has been utilized in educational settings to teach green chemistry principles. For example, an undergraduate project involved the aerobic oxidative cleavage of this compound to benzaldehyde using eco-friendly catalysts, demonstrating practical applications of this compound in sustainable chemistry .

Q & A

Basic Research Questions

Q. How can the identity and purity of meso-hydrobenzoin be experimentally verified?

  • Methodology :

  • Melting Point Analysis : Compare the observed melting point (134–136°C) to literature values (e.g., 136–137°C) . Discrepancies may indicate impurities.
  • NMR Spectroscopy : Analyze the 1H^1H NMR spectrum for characteristic peaks (e.g., δ 4.81 ppm for benzyl protons in this compound vs. δ 4.72 ppm in racemic forms) .
  • Mixed Melting Point Test : Mix the sample with a known this compound standard; a depressed or broadened range suggests impurities .

Q. What are the key solubility and stability considerations for handling this compound in laboratory settings?

  • Methodology :

  • Solubility : Use hot ethanol or chloroform for dissolution, as this compound is poorly soluble in cold solvents .
  • Storage : Store in airtight containers under nitrogen at 4°C to prevent oxidation or moisture absorption .
  • Incompatibilities : Avoid strong oxidizers to prevent unintended reactions (e.g., oxidative cleavage to benzaldehyde) .

Q. How can this compound be distinguished from its stereoisomers (e.g., racemic hydrobenzoin)?

  • Methodology :

  • Chiral Chromatography : Use chiral GC or HPLC to differentiate enantiomers based on retention times .
  • X-ray Crystallography : Resolve crystal structures to confirm the meso configuration (e.g., trans-methyl this compound phosphite crystals) .

Advanced Research Questions

Q. What strategies optimize the stereoselective synthesis of this compound from stilbene derivatives?

  • Methodology :

  • Catalytic Hydrogenation : Use palladium or nickel catalysts under controlled pressure and temperature to achieve stereochemical control .
  • Microbial Oxidation : Employ Aspergillus flavus to mediate enantioselective oxidation of racemic hydrobenzoin to this compound, optimizing parameters like pH and co-solvents (e.g., 10% DMSO improves conversion) .

Q. How can contradictions in reported physical properties (e.g., melting points) of this compound be resolved?

  • Methodology :

  • Differential Scanning Calorimetry (DSC) : Measure enthalpy changes to confirm purity and phase transitions .
  • Reproducibility Tests : Repeat syntheses using literature protocols (e.g., Fieser’s method ) and compare results across independent labs to identify systematic errors.

Q. What advanced applications does this compound have in asymmetric catalysis or materials science?

  • Methodology :

  • Ligand Design : Utilize this compound as a chiral scaffold for phosphite/phosphate ligands in transition-metal catalysis (e.g., trans-methyl this compound phosphite ).
  • Polymer Synthesis : Incorporate this compound into polyester backbones to study stereochemical effects on material properties (e.g., crystallinity, thermal stability) .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in thermodynamic data (e.g., melting points, solubility) across sources?

  • Methodology :

  • Cross-Validation : Compare data from peer-reviewed journals (e.g., J. Org. Chem. ) with standardized databases (e.g., NIST ). Prioritize values from replicated studies.
  • Error Analysis : Consider measurement techniques (e.g., capillary vs. DSC melting points) and sample preparation (e.g., recrystallization solvents) as sources of variation .

Q. Methodological Best Practices

Q. What frameworks (e.g., FINER criteria) ensure rigorous research questions in this compound studies?

  • Guidance :

  • FINER Criteria : Ensure questions are Feasible (e.g., scalable synthesis), Novel (e.g., unexplored catalytic applications), Ethical (e.g., safe handling protocols), and Relevant (e.g., green chemistry metrics like atom economy ).
  • PICO Framework : Define Populations (e.g., catalytic systems), Interventions (e.g., reaction conditions), Comparisons (e.g., stereoisomer outcomes), and Outcomes (e.g., yield, ee%) .

Properties

IUPAC Name

(1R,2S)-1,2-diphenylethane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-16H/t13-,14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHPDTPWNFBQHEB-OKILXGFUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H]([C@H](C2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701021446
Record name erythro-1,2-Diphenylethane-1,2-diol
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Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index]
Record name meso-Hydrobenzoin
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Vapor Pressure

0.00000021 [mmHg]
Record name meso-Hydrobenzoin
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Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
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CAS No.

579-43-1
Record name rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydrobenzoin, meso-
Source ChemIDplus
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Record name erythro-1,2-Diphenylethane-1,2-diol
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Record name HYDROBENZOIN, MESO-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CO9A49A84I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods I

Procedure details

Resin-OsO4 (0.01 Eq. Wt.), N-methylmorpholine-N-oxide (1.5 Eq. Wt.) and trans-stilbene (1.0 Eq. Wt) in the mixed solvent of water/acetone/acetonitrile (in the volume ratio of 1:1:1) were stored at room temperature for 6 hours. After completion of the reaction, the catalyst was filtered off and washed with ethyl acetate. The combined filtrates were concentrated under reduced pressure. The pure product, 1,2-diphenyl-1,2-ethandiol was obtained by removing the solvent at reduced pressure followed by column chromatography. (yield 93%).
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Synthesis routes and methods II

Procedure details

To a slurry of 97.0 g of benzil in 1 liter of 95% EtOH was added 20 g of sodium borohydride. After stirring 10 minutes, the mixture was diluted with 1 liter of water and the mixture was treated with activated carbon. The mixture was then filtered trough supercel and the filtrate heated and diluted with an additional 2 liters of water until it became slightly cloudy. The mixture was then cooled to 0 to 5° C. and the resulting crytals were collected and washed with cold water. The crystals were then dried in vacuo.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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